Caylin-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

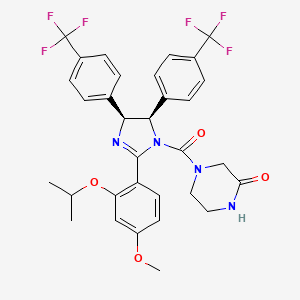

Caylin-2 is a nutlin-3 analog designed to modulate the activity of the tumor suppressor protein p53. It shares structural similarities with nutlin-3 but features trifluoromethyl groups in place of chlorine on the two phenyl rings . Nutlin-3 itself activates p53 by inhibiting its interaction with MDM2, a negative regulator of p53 activity.

Mechanism of Action

Target of Action

Caylin-2 is a nutlin-3 analog . Its primary targets are MDM2 and Bcl-XL . MDM2 is a negative regulator of p53 activity, a crucial protein that regulates the cell cycle and acts as a tumor suppressor . Bcl-XL is an anti-apoptotic protein that prevents programmed cell death .

Mode of Action

This compound functions by inhibiting the interaction of p53 with MDM2 , thereby activating p53 . This disruption of the MDM2-p53 complex leads to the activation of p53, which can then exert its tumor suppressor effects . This compound can also bind to Bcl-XL

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDM2, this compound allows p53 to escape degradation and accumulate in the cell . This leads to the activation of downstream p53-dependent genes that regulate cell cycle arrest, apoptosis, and DNA repair .

Pharmacokinetics

It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and distribution in the body.

Result of Action

At high concentrations, this compound inhibits the growth of HCT116 cells, a human colon cancer cell line . This is likely due to the activation of p53 and the induction of apoptosis . Interestingly, at lower concentrations, this compound promotes the growth of HCT116 cells .

Biochemical Analysis

Biochemical Properties

Caylin-2 interacts with various biomolecules, most notably the p53 protein and MDM2, a negative regulator of p53 activity . By inhibiting the interaction of p53 with MDM2, this compound can modulate the activity of p53 .

Cellular Effects

In cellular processes, this compound has shown to have a significant impact. At high concentrations, this compound inhibits the growth of HCT116 cells . Interestingly, at concentrations between 5-100 nM, this compound promotes the growth of HCT116 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the p53 protein and MDM2. This compound functions by inhibiting the interaction of p53 with MDM2, thus modulating the activity of p53 . This interaction can lead to changes in gene expression and potentially influence various cellular processes.

Temporal Effects in Laboratory Settings

It is known that this compound can have varying effects on cell growth depending on its concentration .

Metabolic Pathways

Given its interaction with p53 and MDM2, it is likely that this compound is involved in pathways related to cell growth and apoptosis .

Subcellular Localization

Given its interactions with p53 and MDM2, it is likely that this compound is localized in areas of the cell where these proteins are present .

Preparation Methods

Synthetic Routes:: The synthetic route for Caylin-2 involves modifications to the nutlin-3 scaffold. Trifluoromethyl groups are introduced to enhance its properties.

Reaction Conditions:: Specific reaction conditions for this compound synthesis are not widely documented. the substitution of chlorine with trifluoromethyl groups likely involves fluorination reactions.

Industrial Production:: Information on large-scale industrial production methods for this compound remains limited due to its research-oriented nature.

Chemical Reactions Analysis

Caylin-2 participates in various chemical reactions:

Oxidation and Reduction: As a nutlin-3 analog, it may undergo redox reactions.

Substitution Reactions: The trifluoromethyl groups can react with nucleophiles or electrophiles.

Common Reagents and Conditions: These would include fluorinating agents and appropriate solvents.

Major products formed from these reactions would be derivatives of this compound with modified functional groups.

Scientific Research Applications

Caylin-2’s applications span multiple fields:

Chemistry: It serves as a valuable tool for studying p53-MDM2 interactions.

Biology: Researchers use it to investigate p53-dependent cellular responses.

Medicine: Its potential as an anticancer agent is under exploration.

Industry: While not directly used in industry, insights from this compound research may inform drug development.

Comparison with Similar Compounds

Caylin-2 stands out due to its unique trifluoromethyl modification. Similar compounds include nutlin-3 and other p53 activators.

Properties

IUPAC Name |

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLGOAAYXPLLCI-WUFINQPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.